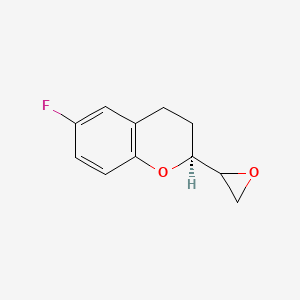

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

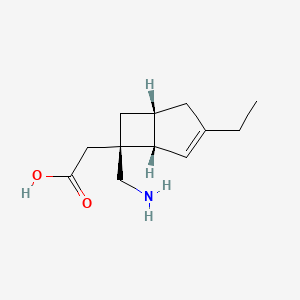

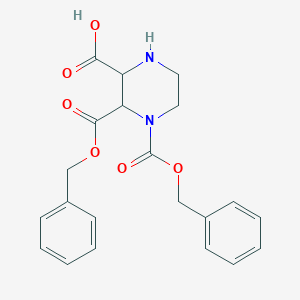

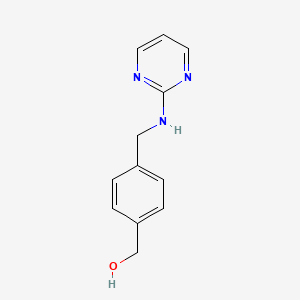

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane is a useful research compound. Its molecular formula is C18H20FNO2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte et développement de médicaments

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane : est un composé qui peut être utilisé dans le processus de découverte de médicaments. Sa structure permet la création de sondes fluorescentes, qui sont essentielles pour identifier et détecter des biomolécules telles que les enzymes, les protéines, les anticorps ou les acides aminés . Ces sondes peuvent modifier leur émission de fluorescence lors de la liaison à une région spécifique de la biomolécule cible, ce qui est crucial pour étudier la structure moléculaire et les interactions dans la découverte de médicaments.

Imagerie cellulaire

Les propriétés fluorescentes des dérivés de This compound en font de puissants outils pour l'imagerie cellulaire. Ils peuvent être utilisés pour marquer des composés bioactifs, permettant aux chercheurs d'observer la localisation subcellulaire et les mécanismes d'action dans les cellules vivantes . Cette application est essentielle pour comprendre les processus cellulaires et les effets des produits pharmaceutiques potentiels.

Analyse environnementale

Les composés dérivés de This compound peuvent être utilisés en analyse environnementale. Leur capacité à agir comme des marqueurs fluorescents peut aider à la détection des polluants environnementaux et à la surveillance de divers paramètres écologiques . Cette application est importante pour la protection et la recherche environnementales.

Applications médicales

Dans le domaine médical, les sondes fluorescentes basées sur le This compound peuvent être utilisées à des fins diagnostiques. Elles peuvent aider à la visualisation des tissus, des cellules ou de biomolécules spécifiques pendant les examens médicaux ou les interventions chirurgicales . Cela améliore la précision et l'efficacité des interventions médicales.

Liquides ioniques et chimie verte

La structure de This compound permet la synthèse de liquides ioniques ayant des propriétés uniques telles qu'une haute stabilité thermique et chimique, une conductivité élevée et une faible volatilité . Ces liquides ioniques peuvent être utilisés comme solvants verts dans diverses réactions chimiques, contribuant à des procédés chimiques plus durables et respectueux de l'environnement.

Initiateurs de polymérisation

En raison des groupes époxydes réactifs présents dans la structure, les dérivés de This compound peuvent agir comme initiateurs dans la polymérisation des prépolymères époxydes . Cette application est cruciale dans la production de polymères ayant des propriétés spécifiques pour une utilisation industrielle.

Conception de réseaux époxy

Les groupes époxydes réactifs du composé lui permettent également d'être utilisé directement comme monomères liquides pour concevoir des réseaux époxy . Ces réseaux sont importants pour la création de matériaux ayant des propriétés mécaniques et thermiques souhaitées pour diverses applications d'ingénierie.

Liquides ioniques polymérisés

Enfin, This compound peut être utilisé pour créer des liquides ioniques polymérisés. Ces matériaux combinent les propriétés avantageuses des liquides ioniques avec celles des polymères, conduisant à des matériaux innovants ayant des applications potentielles dans l'électronique, le stockage d'énergie, etc. .

Propriétés

Numéro CAS |

129050-29-9 |

|---|---|

Formule moléculaire |

C18H20FNO2 |

Poids moléculaire |

301.4 g/mol |

Nom IUPAC |

(1S)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol |

InChI |

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18-/m0/s1 |

Clé InChI |

UWHPUMRASBVSQY-WMZOPIPTSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

SMILES isomérique |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNCC3=CC=CC=C3)O |

SMILES canonique |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)